molecular formula C26H48N4O10 B12776709 Ethyl-N-alpha-lauroyl-L-arginate citrate CAS No. 153217-76-6

Ethyl-N-alpha-lauroyl-L-arginate citrate

Cat. No.: B12776709
CAS No.: 153217-76-6
M. Wt: 576.7 g/mol
InChI Key: RSHRLSPBVYVNGL-LMOVPXPDSA-N
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Description

Contextualization within the Field of Amino Acid-Based Surfactants

Ethyl-N-alpha-lauroyl-L-arginate is a prominent member of the amino acid-based surfactants, a class of compounds prized for their favorable environmental and toxicological profiles. wikipedia.orgresearchgate.net These surfactants are created by linking a fatty acid to an amino acid, resulting in a molecule with both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.

In the case of LAE, the lauric acid forms the hydrophobic portion, while the amino acid L-arginine, with its positively charged guanidinium (B1211019) group, provides the hydrophilic and cationic nature. frontiersin.orgresearchgate.net This cationic charge is a key feature, as it allows the surfactant to interact strongly with the negatively charged cell membranes of microorganisms, a fundamental aspect of its antimicrobial mechanism. researchgate.net As a surfactant, it exhibits self-assembly behavior and forms micelles above a certain concentration known as the critical micelle concentration (CMC). frontiersin.orgnih.gov

Historical Development and Academic Significance of the Compound

The first synthesis of Ethyl-N-alpha-lauroyl-L-arginate hydrochloride was reported in 1976. wikipedia.org In the early 1980s, the Spanish company Laboratorios Miret, S.A. (LAMIRSA), in collaboration with the Consejo Superior de Investigaciones Científicas (CSIC) in Barcelona, began investigating its potential as a pathogen-inhibiting agent for food. wikipedia.org This research led to a new patented synthesis process in 1995. wikipedia.org The compound was first synthesized by the Higher Council of Scientific Research (CSIC) in Barcelona in 1984 and was subsequently commercialized by Venta de Especialidades Químicas S.A. (VEDEQSA), a part of the LAMIRSA GROUP. frontiersin.orgnih.gov

The academic and industrial significance of LAE is underscored by its journey through rigorous regulatory evaluations. It has been designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as an antimicrobial in various food products. researchgate.net Similarly, the European Food Safety Authority (EFSA) has approved its use as a food preservative. researchgate.net These approvals have paved the way for its use in a wide array of applications, from food preservation to cosmetics. wikipedia.orgresearchgate.net

Overview of Advanced Research Trajectories and Theoretical Frameworks

Current research on Ethyl-N-alpha-lauroyl-L-arginate is exploring a variety of advanced applications and theoretical understandings of its behavior. One significant area of investigation is its use in active packaging systems, where LAE is incorporated into food packaging materials to control microbial growth on the food surface. researchgate.net

Another key research trajectory focuses on its hydrolysis and metabolic pathways. nih.govnih.gov Studies have shown that LAE is rapidly metabolized in the human body into its constituent parts: lauric acid and arginine, which are naturally occurring dietary components. nih.gov In aqueous solutions, its stability is influenced by pH and temperature, with hydrolysis leading to the formation of Nα-lauroyl-l-arginine (LAS) or lauric acid. nih.govfao.org Understanding these degradation pathways is crucial for formulating stable products and for toxicological assessments.

Theoretical frameworks, including quantum mechanical density functional theory (DFT) computations, have been employed to analyze the hydrolysis paths of LAE. nih.gov Furthermore, molecular dynamics simulations are used to study the stability of dimers that can form and influence the surfactant's surface activity. nih.gov Research also investigates its interactions with other components in complex systems, such as biopolymers like cellulose (B213188) nanocrystals, which can be modified by LAE to improve foam and emulsion stability. mdpi.com

Detailed Research Findings

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl-N-alpha-lauroyl-L-arginate hydrochloride.

PropertyValueSource(s)
Chemical Formula C₂₀H₄₁ClN₄O₃ wikipedia.org
Molecular Weight 421.02 g/mol fao.org
Appearance White, hygroscopic powder nih.gov
Melting Point 50.5°C to 58°C frontiersin.orgnih.gov
Water Solubility >247 g/kg at 20°C wikipedia.orgfao.org
pKa Approximately 10–11 frontiersin.orgnih.gov
Isoelectric Point Above pH 12 frontiersin.orgnih.gov
CAS Number 60372-77-2 frontiersin.orgfao.org

Hydrolysis Products and Metabolites

Research has identified the primary products of LAE hydrolysis and metabolism.

Original CompoundCondition/EnvironmentPrimary Products/MetabolitesSource(s)
Ethyl-N-alpha-lauroyl-L-arginate HClAqueous solution (base-catalyzed)Nα-lauroyl-l-arginine (LAS), Ethanol (B145695), Lauric Acid, L-arginine ethyl ester nih.govfao.org
Ethyl-N-alpha-lauroyl-L-arginate HClIn vivo (human metabolism)Nα-lauroyl-l-arginine (LAS), Arginine, Lauric Acid nih.gov
ArginineFurther metabolismOrnithine, Urea (B33335), Carbon Dioxide wikipedia.orgfrontiersin.org

Properties

CAS No.

153217-76-6

Molecular Formula

C26H48N4O10

Molecular Weight

576.7 g/mol

IUPAC Name

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C20H40N4O3.C6H8O7/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-3(8)1-6(13,5(11)12)2-4(9)10/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t17-;/m0./s1

InChI Key

RSHRLSPBVYVNGL-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Synthesis and Derivatization Methodologies for Ethyl N Alpha Lauroyl L Arginate Citrate

Academic Approaches to Chemical Synthesis of Ethyl-N-alpha-lauroyl-L-arginate

The synthesis of Ethyl-N-alpha-lauroyl-L-arginate (ELA) is a multi-step process that begins with the esterification of the amino acid L-arginine, followed by a condensation reaction. The resulting compound is typically isolated as a hydrochloride salt. researchgate.netsapub.org

Esterification of L-Arginine with Ethanol (B145695)

The initial step in the synthesis of ELA involves the esterification of L-arginine with ethanol to produce L-arginine ethyl ester. A common laboratory and industrial method employs thionyl chloride (SOCl₂) as an esterification agent. ub.edunih.gov In this process, L-arginine hydrochloride is dissolved in ethanol, and thionyl chloride is added slowly, often at reduced temperatures (e.g., 0-10 °C), to control the exothermic reaction. researchgate.net The reaction mixture is then typically heated to reflux to drive the esterification to completion. researchgate.net The resulting product of this stage is L-arginine ethyl ester dihydrochloride (B599025). nih.gov

Condensation with Lauroyl Chloride

Following the esterification, the L-arginine ethyl ester dihydrochloride undergoes a condensation reaction with lauroyl chloride. This acylation of the α-amino group of the L-arginine ethyl ester is often carried out under Schotten-Baumann conditions. nih.gov This involves dissolving the L-arginine ethyl ester dihydrochloride in an aqueous medium and then adding lauroyl chloride in the presence of a base, such as sodium hydroxide (B78521) or an organic alkali like triethylamine, to neutralize the hydrochloric acid formed during the reaction. researchgate.netnih.govmdpi.com This step results in the formation of Ethyl-N-alpha-lauroyl-L-arginate.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final ELA product are significantly influenced by the reaction conditions, including temperature, pH, and the choice of reagents.

Temperature: The amidation reaction is typically conducted at a controlled temperature, for instance, between 10–15°C, to ensure optimal reaction kinetics and minimize side reactions. nih.gov In some patented processes, the esterification step involves heating at temperatures ranging from 15 to 75°C, while the subsequent purification steps are also temperature-controlled. researchgate.net

pH: The pH of the reaction medium during the condensation step is a critical parameter. It is generally maintained within a specific range, such as 6.7–6.9 or 7-10, to facilitate the acylation reaction and ensure the stability of the product. researchgate.netnih.gov The stability of ELA itself is pH-dependent, exhibiting a longer half-life in acidic conditions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) environments. nih.gov

The following table summarizes the influence of various reaction parameters on the synthesis of ELA, based on findings from the literature.

Reaction StepParameterConditionsImpact on Yield and Purity
Esterification Temperature15-75°CInfluences reaction rate and completion.
ReagentThionyl ChlorideCommonly used effective esterification agent.
Condensation Temperature10-15°CControlled temperature minimizes side products.
pH6.7-6.9 or 7-10Critical for optimal acylation and product stability.
ReagentSodium Hydroxide / TriethylamineNeutralizes HCl formed, driving the reaction forward.

Functional Derivatization Strategies

To enhance the physicochemical and biological properties of ELA, various functional derivatization strategies have been explored. These include the synthesis of ionic pair compounds and the investigation of isomeric forms.

Synthesis of Ionic Pair Compounds for Enhanced Properties

The formation of ionic pair compounds is a strategy employed to modify the properties of ELA, such as its solubility and antimicrobial efficacy. By forming a hydrophobic ion pair (HIP), the lipophilicity and permeability of a compound can be increased.

A notable example involves the complexation of ELA with a Keggin-type polyoxometalate. This interaction reduces the water solubility of ELA and has been shown to enhance its antimicrobial activity against certain bacteria. researchgate.net In one study, the resulting POM-LAE complex was effective against Listeria monocytogenes and Escherichia coli at lower concentrations than ELA alone. researchgate.net Another study demonstrated the formation of a hydrophobic ion pair between ELA and rosmarinic acid, which successfully increased the latter's lipophilicity and permeability.

Exploration of Isomeric Forms for Antimicrobial Enhancement

The stereochemistry of the amino acid component can influence the biological activity of surfactants. Research into the synthesis and antimicrobial properties of the D-isomeric form of ELA, Ethyl-N-alpha-lauroyl-D-arginate, has been undertaken to explore potential enhancements in its antimicrobial profile.

A study on D-amino acid-based surfactants reported the synthesis of N-α-lauroyl-D-arginine ethyl ester hydrochloride (d-LAE). nih.gov This research found that d-LAE exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although its efficacy was noted to be lower against Gram-negative strains. nih.gov The investigation into D-amino acid derivatives of antimicrobial peptides and surfactants is a growing area of interest, as some studies suggest that the use of D-amino acids can, in some cases, enhance stability against enzymatic degradation and maintain or even improve antimicrobial activity.

The following table presents a comparison of the antimicrobial activity of L-ELA and its D-isomer based on available research.

CompoundTarget MicroorganismsAntimicrobial Activity
Ethyl-N-alpha-lauroyl-L-arginate (L-ELA) Broad spectrum (Gram-positive and Gram-negative bacteria, yeasts, and molds)Potent antimicrobial activity.
Ethyl-N-alpha-lauroyl-D-arginate (D-ELA) Gram-positive and Gram-negative bacteriaExhibits antibacterial activity, with lower efficacy against Gram-negative bacteria.

Structural Modifications for Targeted Applications

The inherent antimicrobial properties of Ethyl-N-alpha-lauroyl-L-arginate have spurred research into structural modifications to enhance its efficacy, broaden its applicability, and target specific uses beyond food preservation. These modifications primarily focus on altering the hydrophobic alkyl chain, the hydrophilic arginine headgroup, and the counter-ion.

Alteration of the Hydrophobic Alkyl Chain

The length of the fatty acid chain is a critical determinant of the surfactant's physicochemical and biological properties. While the "lauroyl" designation specifies a 12-carbon chain (C12), researchers have synthesized and investigated arginine-based surfactants with varying alkyl chain lengths to modulate their antimicrobial activity and surface properties. sapub.orgsapub.org

Studies have shown that modifying the alkyl chain length can significantly impact the compound's critical micelle concentration (CMC) and its effectiveness against different microorganisms. For instance, research on Nα-acyl arginine ethyl esters with varying chain lengths (C8, C9, and C14) has demonstrated that these changes directly influence their surface activity and antimicrobial spectrum. sapub.org An increase in the carbon chain length of the acyl group generally improves antimicrobial properties. sapub.org This principle allows for the rational design of derivatives with optimized activity for specific microbial targets.

ModificationCompoundKey FindingsApplication Focus
Alkyl Chain Length Variation Nα-Octanoyl-L-arginine ethyl ester (C8)Higher Critical Micelle Concentration (CMC) compared to longer chain analogs. sapub.orgExploring structure-activity relationships.
Nα-Nonanoyl-L-arginine ethyl ester (C9)Intermediate properties between C8 and C12 analogs. sapub.orgFine-tuning surfactant properties.
Nα-Myristoyl-L-arginine ethyl ester (C14)Enhanced antimicrobial activity observed. sapub.orgDevelopment of more potent antimicrobial agents.
Counter-ion Exchange Ethyl-N-alpha-lauroyl-L-arginate Citrate (B86180)Formation of hydrophobic ion pairs with active molecules. nih.govDrug delivery, enhanced bioavailability of poorly soluble drugs.

Modification of the Arginine Headgroup and Ester Moiety

The hydrophilic headgroup, containing the cationic guanidinium (B1211019) group of arginine, is another key area for structural modification. While direct modifications to the guanidinium group of LAE itself are not widely reported, broader research into arginine-based surfactants includes the synthesis of dipeptides and other derivatives. For example, Nα-acyl-L-arginine dipeptides have been synthesized to create "peptidic surfactants" with potentially different biological interactions and preservative capabilities. sapub.org

Furthermore, enzymatic synthesis approaches have been explored to create arginine N-alkyl amide and ester derivatives. nih.gov These methods offer alternative pathways to produce novel structures with potentially different hydrolysis profiles and activities.

Ion Pairing for Targeted Delivery

A significant area of structural modification for targeted applications involves the formation of hydrophobic ion pairs (HIPs). This strategy utilizes the cationic nature of the ethyl lauroyl arginate to form a complex with an anionic drug molecule. This complexation can enhance the lipophilicity and permeability of the drug, thereby improving its oral bioavailability.

A notable example is the use of Ethyl-N-alpha-lauroyl-L-arginate as a counter-ion for rosmarinic acid, a hydrophilic compound with limited oral bioavailability. The formation of a hydrophobic ion pair complex, which can then be encapsulated in lipid nanocapsules, has been shown to significantly enhance the permeability and absorption of rosmarinic acid. nih.gov This approach opens up possibilities for using Ethyl-N-alpha-lauroyl-L-arginate citrate in advanced drug delivery systems for a variety of therapeutic agents.

Synthesis of this compound

The synthesis of Ethyl-N-alpha-lauroyl-L-arginate typically proceeds via a two-step chemical process. The first step involves the esterification of L-arginine with ethanol, often using a catalyst like thionyl chloride, to produce L-arginine ethyl ester dihydrochloride. sapub.orgpatsnap.com The second step is the acylation of the L-arginine ethyl ester with lauroyl chloride in an aqueous medium under controlled pH and temperature conditions. nih.govfrontiersin.org The final product is typically recovered as the hydrochloride salt. nih.govfao.org

While direct synthesis of the citrate salt is not explicitly detailed in publicly available literature, it is likely produced through an ion-exchange reaction from the more commonly synthesized hydrochloride salt. This would involve dissolving the hydrochloride salt and reacting it with a citrate salt (e.g., sodium citrate) or citric acid, leading to the precipitation or isolation of this compound. The study of the stability of the hydrochloride salt in the presence of citric acid further supports the feasibility of this salt form. fao.org

Advanced Antimicrobial Mechanisms and Cellular Interaction Dynamics of Ethyl N Alpha Lauroyl L Arginate Citrate

Mechanism of Microbial Membrane Disruption

The microbial cell membrane is the principal target for Ethyl-N-alpha-lauroyl-L-arginate. nih.govfrontiersin.org As a cationic surfactant, its chemical structure, featuring a positively charged head and a nonpolar aliphatic tail, dictates its interaction with and disruption of the cellular envelope. mdpi.comnih.gov

Cationic Surfactant Interactions with Negatively Charged Microbial Cell Membranes

The antimicrobial action of LAE begins with an electrostatic interaction between the molecule and the microbial cell surface. researchgate.net The guanidine (B92328) group of the L-arginine component gives LAE a net positive charge at a pH range of 3 to 7, the range in which it maintains its stability and activity. wikipedia.org This positive charge is electrostatically attracted to the anionic components of microbial cell membranes, which are inherently negatively charged due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. mdpi.comresearchgate.netwikipedia.org

This initial binding is a critical step where the cationic surfactant displaces the divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), that normally stabilize the membrane structure. wikipedia.orgresearchgate.net Following this electrostatic attachment of its cationic head, the hydrophobic lauric acid tail of the LAE molecule penetrates the hydrophobic core of the lipid bilayer. researchgate.netwikipedia.orgnih.gov This dual interaction—electrostatic binding followed by hydrophobic insertion—is the foundational mechanism for its membrane-disruptive activity. researchgate.net

Permeabilization and Disruption of Membrane Integrity

Once anchored, the insertion of LAE molecules into the lipid bilayer compromises the membrane's structural integrity and fluidity. lauric-arginate.com This interference leads to a significant increase in membrane permeability. nih.govearthwormexpress.com The process causes the formation of pores or channels, leading to a loss of the membrane's selective permeability, a critical function for cell survival. lauric-arginate.com

The consequences of this increased permeability are severe and rapid. Key indicators of this disruption include:

Loss of Membrane Potential: LAE induces a disturbance in the electrical potential across the microbial membrane. nih.govwikipedia.org Studies using flow cytometry have demonstrated significant membrane depolarization in bacteria such as Yersinia enterocolitica and Lactobacillus plantarum upon treatment with LAE. nih.gov

Leakage of Intracellular Components: The compromised membrane can no longer retain essential cytoplasmic materials. This leads to the efflux of vital ions like potassium (K⁺), as well as larger molecules including proteins, nucleic acids, and adenosine (B11128) triphosphate (ATP). frontiersin.orgearthwormexpress.com This leakage disrupts the cell's metabolic processes and ionic balance, contributing directly to cell death. frontiersin.org

Table 1: Effects of Ethyl-N-alpha-lauroyl-L-arginate (LAE) on Microbial Membrane Permeability
MicroorganismObserved EffectFindingSource
Yersinia enterocoliticaMembrane Depolarization & Permeability IncreasePercentage of bisoxonol-positive cells (indicating depolarization) increased to 1.8% (control 0.6%). Propidium iodide-positive cells (indicating permeabilization) increased to 97.8% (control 0.7%). nih.gov
Lactobacillus plantarumMembrane Depolarization & Permeability IncreasePercentage of bisoxonol-positive cells increased to 0.3% (control 0.1%). Propidium iodide-positive cells increased to 99.6% (control 0.01%). nih.gov
Salmonella entericaPotassium LeakageObserved leakage of intracellular potassium, indicating altered membrane permeability. earthwormexpress.com
Generic BacteriaLeakage of Cellular ContentsCauses release of intracellular contents such as potassium, proteins, nucleic acids, and ATP. frontiersin.org

Denaturation of Membrane-Associated Proteins and Enzymatic Systems

Beyond disrupting the lipid bilayer, LAE also interacts with proteins embedded within or associated with the cell membrane. chihonbio.com These proteins, which include critical enzymes and transport systems, are essential for cellular function. The interaction with LAE can lead to the denaturation of these proteins, a process where the protein loses its specific three-dimensional structure. chihonbio.comvaia.combritannica.com This structural loss is caused by the disruption of weak bonds, such as hydrogen bonds and salt bridges, that maintain the protein's native conformation. britannica.comifst.org The result is a loss of biological function, which can inhibit crucial metabolic pathways and transport mechanisms, further contributing to the antimicrobial effect. chihonbio.com

Differentiation from Lytic Pathways

An important distinction in the mechanism of LAE is that it does not necessarily cause cell lysis, which is the complete rupture of the cell. wikipedia.orgfao.org While some surfactants can lead to the total solubilization and disintegration of the cell membrane, the action of LAE is often characterized by a loss of viability due to membrane permeabilization and metabolic inhibition without complete cellular disruption. lauric-arginate.comwikipedia.org Studies on bacteria like Salmonella typhimurium and Staphylococcus aureus have shown that LAE causes significant structural changes and loss of viability, but not outright cell lysis. wikipedia.org This suggests a mechanism that prioritizes the functional incapacitation of the cell over its physical destruction.

Intracellular Molecular Targets and Cellular Responses

While the primary target of LAE is the cell membrane, its action does not stop at the cell surface. Following the permeabilization of the membrane, LAE can enter the cell and interact with internal components. google.com

Post-Permeabilization Binding to Cytoplasmic Components

Once inside the cell, LAE can interact with various cytoplasmic components, leading to further cellular damage. google.com Electron microscopy studies have revealed morphological changes such as the intracytoplasmic coagulation of cellular material in bacteria like Brochothrix thermosphacta. nih.govfrontiersin.org This suggests a direct interaction with and disruption of the cytoplasmic matrix.

Furthermore, LAE treatment has been associated with the generation of intracellular reactive oxygen species (ROS). frontiersin.org This oxidative stress can cause widespread, irreversible damage to essential macromolecules. The targets of this post-permeabilization activity include:

Cytoplasmic Proteins and Enzymes: Binding and denaturation of enzymes within the cytoplasm, inhibiting metabolic pathways.

Nucleic Acids: Oxidative damage to DNA, compromising the genetic integrity of the microorganism. frontiersin.org

Table 2: Intracellular Effects of Ethyl-N-alpha-lauroyl-L-arginate (LAE)
MicroorganismIntracellular TargetObserved ResponseSource
Brochothrix thermosphactaCytoplasmic ContentsIntracytoplasmic coagulation observed via transmission electron microscopy. nih.gov, frontiersin.org
Escherichia coli O157:H7 & Listeria innocuaGeneral Cellular ComponentsInduction of oxidative stress through the generation of reactive oxygen species (ROS). frontiersin.org
Generic BacteriaDNA and ProteinsExcessive ROS leads to irreversible oxidative damage to cellular components like DNA and proteins. frontiersin.org
Staphylococcus aureus & Listeria monocytogenesCell Division MachineryAbnormal septation observed, suggesting interference with intracellular cell division processes. earthwormexpress.com

Transcriptomic and Proteomic Analysis of Microbial Stress Responses (e.g., Iron Metabolism Regulation)

The interaction of Ethyl-N-alpha-lauroyl-L-arginate citrate (B86180) (LAE) with microbial cells elicits a range of stress responses that can be observed at the transcriptomic and proteomic levels. A significant area of research has been the compound's effect on iron metabolism, particularly in the Gram-negative bacterium Pseudomonas aeruginosa.

A global transcriptome analysis of P. aeruginosa treated with sub-inhibitory concentrations of LAE revealed a significant upregulation of genes associated with iron acquisition and signaling. mdpi.com Conversely, genes responsible for iron storage were downregulated. mdpi.com This transcriptomic shift suggests that LAE induces a state of iron limitation for the bacterial cells. mdpi.com

Key findings from the transcriptomic analysis of P. aeruginosa exposed to LAE include:

Upregulation of Iron Acquisition Genes: Genes involved in the synthesis of siderophores, which are high-affinity iron-chelating compounds, were notably upregulated. Specifically, the pch genes (pyochelin synthesis) and pvd genes (pyoverdine synthesis) showed increased expression. mdpi.com For example, RT-qPCR verification demonstrated that genes such as pchA, pchB, pchF, and pchR were upregulated by 1.5- to 5.1-folds. mdpi.com

Downregulation of Iron Storage Genes: The expression of the bfrB gene, which encodes for bacterioferritin, a protein involved in iron storage, was found to be downregulated approximately 0.3-fold. mdpi.com This indicates that in the presence of LAE, the bacterium reduces its capacity to store iron, likely to maximize the availability of this essential nutrient for immediate use. mdpi.com

This targeted disruption of iron homeostasis is a key aspect of LAE's antimicrobial mechanism. By effectively chelating iron, LAE creates an environment of iron starvation, which in turn triggers a cascade of genetic and metabolic responses in the microorganism as it attempts to compensate for the lack of this critical element. mdpi.com While detailed proteomic and transcriptomic studies on a wide range of other microorganisms are less prevalent in publicly available research, the effects observed in P. aeruginosa provide a clear model of how LAE can induce specific and significant stress responses at the molecular level.

Inhibition of Biofilm Formation and Adhesion Mechanisms

Ethyl-N-alpha-lauroyl-L-arginate citrate demonstrates significant efficacy in the inhibition of biofilm formation, a critical virulence factor for many pathogenic microorganisms. This inhibitory action is multifaceted, stemming from its surfactant properties and its ability to interfere with key metabolic processes required for biofilm development.

At sub-inhibitory concentrations, LAE has been shown to effectively reduce biofilm formation in Pseudomonas aeruginosa under both static and flow conditions. nih.gov Research indicates that this anti-biofilm activity is closely linked to the iron-chelating properties of LAE. nih.gov Iron is a crucial signaling molecule for biofilm development in P. aeruginosa, and by sequestering iron from the environment, LAE effectively blocks these signals. nih.gov This disruption of iron availability hinders the maturation of a robust biofilm structure. cabidigitallibrary.org

The mechanisms of LAE's anti-biofilm and anti-adhesion activity include:

Interference with Adhesion: As a cationic surfactant, LAE alters the surface properties of both the microbial cells and the surfaces they attempt to colonize. This can disrupt the initial electrostatic interactions necessary for bacterial adhesion, which is the first critical step in biofilm formation.

Reduction of Extracellular Polymeric Substances (EPS): The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, is the structural scaffold of the biofilm. Studies have shown a decrease in the carbohydrate and protein content in the biofilm matrix of P. aeruginosa grown in the presence of LAE. cabidigitallibrary.org

Modulation of Motility: In some instances, LAE at sub-growth inhibitory concentrations has been observed to increase the twitching motility of P. aeruginosa. This increased movement can lead to the detachment of the biofilm from surfaces. nih.gov This phenomenon is also linked to the iron-limiting conditions created by LAE. nih.gov

The effectiveness of LAE in preventing biofilm formation has also been demonstrated against various food-spoilage fungi. Studies have shown that LAE can significantly reduce the metabolic activity and formation of fungal biofilms at concentrations ranging from 6 to 25 mg/L. earthwormexpress.com For instance, LAE showed high antibiofilm activity against Penicillium italicum, inducing biofilm reduction at a concentration of 6 mg/L. earthwormexpress.com

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. nih.govcapes.gov.br Its primary mechanism of action involves the disruption of microbial cell membranes, a target that is conserved across many different types of microorganisms. nih.gov

Efficacy Against Gram-Positive Bacterial Strains

LAE is highly effective against various Gram-positive bacteria, including notable pathogens. Its cationic nature facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to membrane destabilization and cell death.

Table 1: Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus ATCC6538 8 researchgate.net
Staphylococcus aureus ATCC 29213 12.5 researchgate.net
Listeria monocytogenes (21 strains) 25 researchgate.net
Listeria innocua DSMZ 20649 25 researchgate.net

Efficacy Against Gram-Negative Bacterial Strains

While Gram-negative bacteria possess an outer membrane that can act as an additional barrier to some antimicrobial agents, LAE demonstrates potent activity against this group as well. It is capable of disrupting both the outer and inner membranes, leading to rapid bactericidal effects.

Table 2: Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Salmonella Typhimurium ATCC 14028 32 researchgate.net
Escherichia coli O157:H7 64 researchgate.net
Pseudomonas aeruginosa ATCC 9027 100 researchgate.net
Yersinia enterocolitica IP383 12.5 researchgate.net

Activity Against Yeasts and Filamentous Fungi

LAE also displays a considerable spectrum of activity against fungal organisms, including both yeasts and molds. Generally, higher concentrations of LAE are required to inhibit fungi compared to bacteria, which may be attributed to differences in the structure and composition of their cell walls. nih.gov

Table 3: Efficacy of this compound Against Yeasts and Filamentous Fungi

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Saccharomyces cerevisiae 35 nih.gov
Candida albicans 112.5 nih.gov
Zygosaccharomyces bailii 62.5 nih.gov
Botrytis cinerea 400 nih.gov
Alternaria alternata 200 nih.gov
Penicillium italicum 400 nih.gov
Penicillium digitatum 400 nih.gov
Cladosporium cladosporioides 25 earthwormexpress.com
Aspergillus ochraceus 50 earthwormexpress.com
Fusarium oxysporum 100 earthwormexpress.com

Investigating Activity Against Multidrug-Resistant (MDR) Pathogens

A significant aspect of the antimicrobial profile of this compound is its potential to combat multidrug-resistant (MDR) pathogens. Its membrane-disrupting mechanism of action is considered less prone to the development of resistance compared to antibiotics that have highly specific intracellular targets.

While extensive tables of MIC values for LAE against a wide array of clinically defined MDR strains are not broadly available in the reviewed literature, its demonstrated efficacy against genera that include prominent MDR pathogens, such as Staphylococcus and Pseudomonas, combined with its low resistance development profile, indicates its potential as an effective agent against such challenging infections. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria suggests it would be effective against strains that have developed resistance to other classes of antibiotics through mechanisms that would not affect LAE's membrane-targeting action.

Synergistic and Combinatorial Antimicrobial Research with Ethyl N Alpha Lauroyl L Arginate Citrate

Strategies for Enhanced Antimicrobial Efficacy

The antimicrobial activity of LAE can be potentiated through its use in combination with a variety of other substances, including natural antimicrobials, organic acids, and chelating agents. These combinations often result in a broader spectrum of activity and a reduction in the required concentrations of individual agents, a concept of significant interest in food preservation.

Combination with Other Natural Antimicrobials (e.g., Bacteriocins, Essential Oils)

The combination of LAE with other natural antimicrobials, such as the bacteriocin (B1578144) nisin and various essential oils, has been a key area of investigation. Research has shown that these combinations can lead to synergistic, additive, or even antagonistic effects depending on the target microorganism.

Studies have demonstrated a synergistic effect when LAE is combined with nisin, a bacteriocin produced by Lactococcus lactis. This synergy is particularly effective against Gram-positive bacteria like Listeria monocytogenes. The proposed mechanism for this enhanced activity involves the disruption of the cell membrane by LAE, which then facilitates the entry of nisin to its target, lipid II, ultimately leading to pore formation and cell death. nih.govajol.info For instance, a combination of LAE and nisin Z was found to cause severe and dramatic changes in the cytoplasmic membrane and cell lysis of both Gram-positive and Gram-negative bacteria. ajol.info

The interaction of LAE with essential oils and their components, such as cinnamon leaf oil, eugenol, and thymol (B1683141), has also been explored. Synergistic antimicrobial activity was observed against L. monocytogenes with combinations of LAE and cinnamon leaf oil or eugenol. nih.gov In contrast, the combination of LAE and thymol showed an additive effect against the same bacterium. nih.gov Interestingly, antagonistic effects were reported for all these combinations against the Gram-negative bacteria Escherichia coli O157:H7 and Salmonella Enteritidis. nih.gov This highlights the complexity of these interactions and the importance of empirical testing for specific applications.

CombinationTarget MicroorganismObserved EffectReference
LAE + Nisin ZEscherichia coli O157:H7, Listeria monocytogenes, Brochothrix thermosphactaSynergistic ajol.info
LAE + Cinnamon Leaf OilListeria monocytogenesSynergistic nih.gov
LAE + EugenolListeria monocytogenesSynergistic nih.gov
LAE + ThymolListeria monocytogenesAdditive nih.gov
LAE + Cinnamon Leaf OilEscherichia coli O157:H7, Salmonella EnteritidisAntagonistic nih.gov
LAE + EugenolEscherichia coli O157:H7, Salmonella EnteritidisAntagonistic nih.gov
LAE + ThymolEscherichia coli O157:H7, Salmonella EnteritidisAntagonistic nih.gov

Combination with Organic Acids and Other Chemical Preservatives

The antimicrobial efficacy of LAE can be enhanced by its combination with various organic acids and their salts. Research has shown synergistic effects when LAE is used in conjunction with sodium diacetate, sodium citrate (B86180), and sodium lactate (B86563) against Listeria monocytogenes and Salmonella Rissen. researchgate.net The combination of LAE with peracetic acid has also been shown to be effective in reducing L. monocytogenes on fresh produce.

The mechanism behind this synergy often involves the different modes of action of the combined compounds. While LAE primarily targets the cell membrane, organic acids can penetrate the cell in their undissociated form and then dissociate in the more alkaline cytoplasm, leading to a drop in internal pH and inhibition of metabolic functions.

Role of Chelating Agents (e.g., EDTA) in Modulating Efficacy, Particularly Against Gram-Negative Organisms

Gram-negative bacteria are generally more resistant to certain antimicrobials due to their protective outer membrane, which is stabilized by divalent cations like magnesium and calcium. Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can disrupt this barrier by sequestering these cations, thereby increasing the permeability of the outer membrane and enhancing the susceptibility of the bacteria to other antimicrobial agents like LAE.

The combination of LAE with EDTA has been shown to have a synergistic effect, particularly against Gram-negative bacteria. ajol.info This is because the compromised outer membrane allows LAE to more easily reach its primary target, the cytoplasmic membrane. Interestingly, some studies suggest that LAE itself may possess some iron-chelating activity, which could contribute to its antimicrobial and anti-biofilm effects against certain bacteria like Pseudomonas aeruginosa. researchgate.net

Mechanistic Elucidation of Synergistic and Antagonistic Interactions

Understanding the mechanisms behind the observed synergistic or antagonistic effects is crucial for the rational design of effective antimicrobial combinations. Researchers employ various techniques to investigate these interactions at a molecular and cellular level.

Investigation of Fractional Bactericidal/Inhibitory Concentration Indices

A common method to quantify the interaction between two antimicrobial agents is the checkerboard assay, which is used to determine the Fractional Inhibitory Concentration (FIC) index or the Fractional Bactericidal Concentration (FBC) index. The FIC index is calculated using the minimum inhibitory concentrations (MICs) of the agents alone and in combination.

An FIC or FBC index of ≤ 0.5 is generally interpreted as synergy, an index between >0.5 and ≤4.0 as additive or indifferent, and an index > 4.0 as antagonism.

One study investigating the combination of LAE with organic acid salts against Listeria monocytogenes and Salmonella Rissen reported the following Fractional Bactericidal Concentration Index (FBCI) values, indicating synergy: researchgate.net

CombinationTarget MicroorganismFBCIInterpretationReference
LAE + Sodium DiacetateListeria monocytogenes0.19Synergy researchgate.net
LAE + Sodium CitrateListeria monocytogenes0.50Synergy researchgate.net
LAE + Sodium LactateListeria monocytogenes0.50Synergy researchgate.net
LAE + Sodium DiacetateSalmonella Rissen0.19Synergy researchgate.net
LAE + Sodium CitrateSalmonella Rissen≤ 0.50Synergy researchgate.net
LAE + Sodium LactateSalmonella Rissen≤ 0.50Synergy researchgate.net

Morphological and Ultrastructural Analysis of Combined Treatments (e.g., Electron Microscopy)

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are powerful tools used to visualize the morphological and ultrastructural changes in microbial cells after exposure to antimicrobial agents. These techniques provide direct evidence of the cellular damage caused by individual compounds and their combinations.

Studies have utilized electron microscopy to observe the effects of LAE in combination with other antimicrobials. For instance, when combined with nisin Z, LAE was shown to cause severe and dramatic changes in the cytoplasmic membrane and lead to cell lysis in both Gram-positive and Gram-negative bacteria. ajol.info TEM analysis revealed significant damage to the cell envelope.

In another study, the combination of lauric arginate and EDTA was examined using transmission electron microscopy against Salmonella species. ajol.info Interestingly, this particular study did not observe disruption of the cytoplasmic membrane, suggesting that the synergistic mechanism in this case might be more subtle than gross membrane damage and could involve other cellular targets or processes. ajol.info These findings underscore the importance of using multiple analytical approaches to fully elucidate the mechanisms of antimicrobial action.

Influence of Environmental and Matrix Factors on Combined Efficacy

The synergistic and combinatorial antimicrobial efficacy of Ethyl-N-alpha-lauroyl-L-arginate, a cationic surfactant derived from lauric acid, L-arginine, and ethanol (B145695), is significantly modulated by various environmental and matrix-related factors. nih.govresearchgate.net The chemical nature of this compound, particularly its cationic charge and susceptibility to hydrolysis, dictates its interaction with both microbial targets and the surrounding medium. earthwormexpress.commdpi.com Consequently, factors such as pH, temperature, and the composition of the food or packaging matrix can either enhance or diminish its antimicrobial performance when used in combination with other preservation techniques.

The stability and activity of Ethyl-N-alpha-lauroyl-L-arginate are highly dependent on pH. The hydrolysis of the compound is accelerated under alkaline conditions. nih.gov Its half-life is reported to be greater than one year at pH 4, but this decreases to 57 days at pH 7 and just 34 hours at pH 9 when stored at 25°C. nih.gov This is critical because hydrolysis breaks the compound down into Nα-lauroyl-L-arginine (LAS) and lauric acid (dodecanoic acid), which may have different surface activity and antimicrobial properties compared to the parent molecule. researchgate.netmdpi.com Furthermore, as a cationic surfactant, its positive charge is essential for its primary mechanism of action, which involves binding to and disrupting the negatively charged bacterial cell membrane. earthwormexpress.comnih.gov Changes in pH can alter the surface charge of both the antimicrobial agent and the microbial cells, potentially affecting the electrostatic interactions necessary for its efficacy. Research has also noted that acid-adapted cells may exhibit greater resistance, with survival rates approximately 2 log CFU/mL higher than non-adapted cells, indicating that the pH history of the microbial population can also be a significant factor. earthwormexpress.com

Temperature is another critical environmental factor that can work synergistically with Ethyl-N-alpha-lauroyl-L-arginate. Studies have demonstrated a synergistic inactivation of bacteria when the compound is combined with mild heat. nih.govescholarship.org This combined approach can lead to a greater than 5-log reduction in bacterial counts, whereas individual treatments under the same conditions result in less than a 1.5-log reduction. nih.gov The mechanism for this synergy involves both enhanced membrane damage and increased oxidative stress. nih.gov For instance, treating Listeria monocytogenes on cold-smoked salmon with 200 ppm of the compound at 4°C achieved a 2.7 log reduction in one hour, while at 30°C, the reduction increased to 3.8 logs. wikipedia.org Similarly, thermal treatment at 180°C for up to 15 minutes was found not to modify the antimicrobial activity of the compound against Salmonella enterica, indicating its thermal stability in certain applications and its suitability for processes involving heat. nih.govmdpi.com

The food or packaging matrix in which Ethyl-N-alpha-lauroyl-L-arginate is applied plays a pivotal role in its efficacy. Due to its polar nature and low oil-water partition coefficient, the compound tends to concentrate in the aqueous phase of food products. earthwormexpress.com Its effectiveness can be diminished by interactions with anionic components in the food matrix, such as proteins or certain polysaccharides, which can lead to precipitation, particularly at a pH above 4.5. earthwormexpress.com

The incorporation of Ethyl-N-alpha-lauroyl-L-arginate into packaging materials is a key area of research where matrix effects are prominent. When incorporated into a biofilm material, it was shown to reduce the growth of Salmonella enterica. researchgate.net In another study, polystyrene (PS) pads treated with the compound by either spraying or immersion demonstrated significant antimicrobial activity, causing a 99.99% reduction in Pseudomonas putida growth. nih.govresearchgate.net The efficacy in such applications depends on the ability of the compound to migrate from the packaging matrix to the food surface where it can interact with microorganisms. The structure of the matrix, such as in poly(lactic acid) (PLA) nanofibers, can control the release of the active compound. researchgate.net However, the choice of polymer is crucial; for example, low-density polyethylene (B3416737) (LDPE) films containing the compound showed no significant antimicrobial activity in one study, highlighting the importance of matrix compatibility. researchgate.net

Interactive Data Table: Effect of Temperature on Antimicrobial Efficacy of Ethyl-N-alpha-lauroyl-L-arginate against Listeria monocytogenes

The table below summarizes findings on the reduction of Listeria monocytogenes in broth culture treated with the compound at different temperatures.

Temperature (°C)Incubation Time (hours)Log Reduction (CFU/mL)
412.7
445.5
424No survival recovered
3013.8
3047.0
30248.0
Data sourced from Soni et al. as cited in wikipedia.org

Interactive Data Table: Efficacy of Ethyl-N-alpha-lauroyl-L-arginate in Different Packaging Matrices

This table presents the observed antimicrobial activity when the compound is incorporated into various packaging materials.

Matrix MaterialTarget MicroorganismResult
BiofilmSalmonella entericaGrowth reduction observed. researchgate.net
BiofilmAspergillus flavusNo inhibition observed. researchgate.net
Polystyrene (PS) PadsPseudomonas putida99.99% growth reduction. nih.gov
Low-Density Polyethylene (LDPE)Escherichia coli, Aspergillus flavusNo antimicrobial activity observed. researchgate.net
Poly(lactic acid) (PLA) NanofibersEscherichia coli, Listeria innocuaAntimicrobial properties characterized; release from matrix is a key factor. researchgate.net
Data compiled from multiple research sources. nih.govresearchgate.netresearchgate.net

Interactions of Ethyl N Alpha Lauroyl L Arginate Citrate with Biological and Polymeric Systems

Interactions with Biomembranes and Model Lipid Systems

As a cationic surfactant, the primary target for LAE is the cell membrane. wikipedia.org The guanidine (B92328) group in the L-arginine portion of the molecule is positively charged, leading to a strong affinity for negatively charged biological surfaces, such as the cytoplasmic membranes of many microorganisms. wikipedia.org

Studies with Phospholipid Monolayers (e.g., DPPC, DMPC)

The interactions of LAE and related compounds have been explored using model lipid systems like phospholipid monolayers. These models help to understand the fundamental forces at play when the surfactant encounters a cell membrane. Studies on L-arginine, a key component of LAE, have shown that its interaction with phospholipids (B1166683) is highly dependent on the lipid's headgroup charge. nih.govresearchgate.net For instance, L-arginine shows very little interaction with zwitterionic (neutrally charged) phospholipids like dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE). nih.govresearchgate.net Any minor expansion observed in the liquid-expanded phase of these monolayers is attributed to the formation of ion-pairs at lower pressures, with the L-arginine molecules being squeezed out upon compression. nih.gov

Conversely, L-arginine interacts strongly with anionic phospholipids such as dipalmitoylphosphatidylglycerol (B1197311) (DPPG). nih.govresearchgate.net This interaction is driven by both strong hydrogen bonding and electrostatic attraction between the cationic guanidinium (B1211019) group of arginine and the anionic phosphate (B84403) group of the lipid. nih.govresearchgate.net While direct, comprehensive studies on the complete Ethyl-N-alpha-lauroyl-L-arginate citrate (B86180) molecule with DPPC and dimyristoylphosphatidylcholine (B1235183) (DMPC) monolayers are limited in the provided context, research on similar diacyl glycerol (B35011) arginine-based surfactants indicates interactions do occur, influencing the properties of DPPC and DMPC monolayers. mdpi.com The presence of the lauroyl hydrocarbon tail in LAE introduces a hydrophobic component that can penetrate the hydrophobic core of the membrane, a mechanism distinct from the purely electrostatic and hydrogen-bonding interactions of L-arginine alone. wikipedia.org

Influence on Surface Properties of Biological Interfaces

The interaction of LAE with the cytoplasmic membranes of microorganisms leads to significant changes in the properties of these biological interfaces. As a "membrane-active agent," LAE adsorbs onto the negatively charged cell surface and its alkyl chain penetrates the hydrophobic interior of the membrane. wikipedia.org This process causes a disturbance in the membrane's structural integrity and electrical potential. wikipedia.org The result is an increase in membrane permeability, leading to the leakage of essential cytoplasmic materials and a disruption of the cell's metabolic processes, ultimately inhibiting cell viability. wikipedia.org Studies on bacteria such as Salmonella typhimurium and Staphylococcus aureus have confirmed that LAE induces changes in membrane potential and structure without causing complete cell rupture. wikipedia.org

Binding and Modification of Biopolymeric Materials

LAE's cationic nature also facilitates strong interactions with various negatively charged biopolymers. This binding can be harnessed to modify the surface properties of these materials for various applications. nih.govresearchgate.net

Mechanisms of Interaction: Electrostatic Attraction, Hydrophobic Interaction, Polymer-Induced Micellization

The interaction between LAE and biopolymers like CNC is a multi-stage process governed by different mechanisms depending on the surfactant concentration. nih.gov

Electrostatic Attraction : At low concentrations, the primary driving force is the strong electrostatic attraction between the cationic LAE molecules and the negatively charged surface of the CNC. nih.gov

Hydrophobic Interaction : As the concentration of LAE increases and more surfactant molecules adsorb onto the CNC surface, hydrophobic interactions between the lauroyl tails of the adsorbed LAE molecules become significant. nih.gov This can lead to the formation of surfactant aggregates, or admicelles, on the nanoparticle surface. nih.gov

Polymer-Induced Micellization : At higher concentrations, the interaction can lead to polymer-induced micellization, where the biopolymer influences the formation of surfactant micelles in the bulk solution. nih.gov

These interactions are complex and can also be influenced by the hydrolysis products of LAE, such as Nα-lauroyl–L-arginine (LAS) and dodecanoic acid, which are also surface-active. nih.govmdpi.com

Impact on Surface Properties (e.g., Foamability, Emulsion Stability)

The modification of biopolymers with LAE has a pronounced impact on interfacial properties like foam and emulsion stability. The LAE-CNC complexes are effective at stabilizing interfaces. nih.gov

Foamability and Foam Stability : The combination of LAE and CNC has been shown to significantly improve foamability and foam stability compared to either component alone. nih.govikifp.edu.plmdpi.com The LAE-decorated CNC particles adsorb at the air-water interface, creating a barrier that reduces film drainage and prevents bubble coalescence. ikifp.edu.pl The effectiveness of this stabilization can depend on the type of CNC used. For instance, carboxylated cellulose (B213188) nanocrystals (cCNC) in combination with LAE have been shown to produce a higher initial foam volume and greater foam stability compared to sulfated cellulose nanocrystals (sCNC). ikifp.edu.plmdpi.com

Table 1: Effect of Cellulose Nanocrystal Type on Foam Properties with LAE Data represents dispersions of 0.3 wt.% CNC and 0.006 wt.% LAE.

Cellulose Nanocrystal TypeInitial Foam Volume (mL)Foam Half-Life (min)
Carboxylated (cCNC)~120~200
Sulfated (sCNC)~60Data not specified
Source: ikifp.edu.pl

Emulsion Stability : LAE-CNC complexes are also effective at stabilizing oil-in-water Pickering emulsions. nih.gov The stability and droplet size of these emulsions can be controlled by adjusting the concentration of LAE. nih.gov The stabilization mechanism relies on the adsorption of the LAE-CNC complexes at the oil-water interface, forming a protective layer that prevents droplet coalescence. nih.gov This creates opportunities for developing stable, edible emulsions for food and pharmaceutical applications. nih.gov

Integration into Advanced Material Systems for Antimicrobial Functionality

The incorporation of Ethyl-N-alpha-lauroyl-L-arginate Citrate (LAE) into advanced materials is a promising strategy for developing functional systems with enhanced antimicrobial capabilities. Its cationic nature and broad-spectrum activity make it a versatile component for modification of polymers and nanoparticles. nih.gov

Development of Active Food Packaging Films and Coatings

The use of LAE in active food packaging is a significant area of research, aimed at extending the shelf-life and improving the safety of food products. nih.gov LAE can be incorporated into various polymers to create films and coatings that inhibit the growth of spoilage and pathogenic microorganisms on food surfaces. nih.govmdpi.comresearchgate.net

Studies have demonstrated the effectiveness of LAE when integrated into biodegradable polymers such as polylactic acid (PLA), and other polymers like ethylene-vinyl alcohol (EVOH) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). mdpi.comnih.govacs.orgresearchgate.net For instance, PLA films coated with a solution containing LAE have shown significant antimicrobial activity against E. coli. mdpi.comresearchgate.net In these systems, the concentration of LAE is a critical factor, with higher concentrations generally leading to greater antimicrobial efficacy. researchgate.netnih.gov

In one study, EVOH films with 5% and 10% LAE exhibited total inhibition of Listeria monocytogenes, Escherichia coli, and Salmonella enterica. nih.govacs.org When applied to infant formula milk, these films led to a significant reduction in bacterial counts over a six-day storage period at 4°C. nih.govacs.org Another research effort developed a PHBV film with a LAE coating that was as effective as a modified atmosphere of 100% CO2 in limiting the growth of Micrococcus luteus on cheese. researchgate.net

The method of incorporation also plays a crucial role. A study on PHBV films found that applying LAE as a surface coating was more efficient than introducing it into the bulk of the polymer via extrusion, as the latter process resulted in a significant loss of the active compound. researchgate.net The release of LAE from the polymer matrix to the food surface is essential for its antimicrobial action, and this release can be modulated by the polymer type and the food simulant. researchgate.netnih.gov

Interactive Table: Efficacy of LAE in Active Food Packaging Films

Polymer MatrixLAE ConcentrationTarget Microorganism(s)Key FindingReference(s)
Polylactic acid (PLA)20% in coatingE. coli CECT 434Total inhibition of microbial proliferation. researchgate.net
Ethylene-vinyl alcohol (EVOH)5% and 10%Listeria monocytogenes, Escherichia coli, Salmonella entericaTotal growth inhibition in liquid culture media. nih.govacs.org
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)1.8% in coatingMicrococcus luteusLimited growth of M. luteus on cheese, comparable to CO2 modified atmosphere packaging. researchgate.net
Coextruded shrink plastic~700 mg/sqm in coatingNatural microflora and E. coli on raw beef and porkReduction in E. coli counts on both pork and beef. nih.gov

Fabrication of Nanocomposites with Metal (e.g., Gold) and Silica (B1680970) Nanoparticles for Enhanced Activity

The fabrication of nanocomposites represents a novel approach to enhance the antimicrobial functionality of LAE. By combining LAE with nanoparticles, it is possible to create synergistic systems with improved performance.

The interaction of LAE with silica nanoparticles has been explored to create functional materials. mdpi.com As a cationic surfactant, LAE can be used to hydrophobize the surface of colloidal silica particles. mdpi.com This modification facilitates the interaction of the nanoparticles at interfaces, which can be leveraged in various applications. The combination of LAE with chitosan (B1678972) and silica nanoparticles has been shown to produce stable foams, indicating the potential for creating structured antimicrobial materials. mdpi.com

While direct studies on the combination of LAE with gold nanoparticles are not prevalent in the reviewed literature, the principles of gold nanoparticle functionalization suggest a strong potential for such nanocomposites. Gold nanoparticles are known for their low intrinsic toxicity and the ease with which their surface can be modified. nih.gov Although gold nanoparticles themselves exhibit low antimicrobial activity, their large surface area and ability to be functionalized with antimicrobial agents make them excellent candidates for drug delivery and enhanced antimicrobial systems. nih.govacs.org It is plausible that LAE could be used as a capping agent or be electrostatically adsorbed onto the surface of gold nanoparticles. This would result in a nanocomposite that combines the antimicrobial prowess of LAE with the unique physical and chemical properties of gold nanoparticles, potentially leading to enhanced stability, targeted delivery, and synergistic antimicrobial effects. The functionalization of gold nanoparticles with cationic ligands has been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net

Application in Targeted Drug Delivery Systems (e.g., Reverse Micelles, Hydrophobic Ion Pairs)

LAE's surfactant properties and its status as a generally recognized as safe (GRAS) compound make it a suitable candidate for use in targeted drug delivery systems. nih.govnih.govfrontiersin.org Its ability to form structures like reverse micelles and participate in hydrophobic ion pairing is being explored to enhance the delivery of therapeutic agents. frontiersin.orgresearchgate.net

Hydrophobic ion pairing (HIP) is a technique used to increase the lipophilicity of hydrophilic drugs, thereby improving their permeability and bioavailability. frontiersin.org In one study, LAE was used as a novel counter-ion to form a hydrophobic ion pair with rosmarinic acid, a compound with limited oral bioavailability due to its high hydrophilicity. The formation of the LAE-rosmarinic acid complex at a 2:1 molar ratio was successful, and its encapsulation into lipid nanocapsules further enhanced the potential for oral delivery. frontiersin.org

Reverse micelles are nanometer-sized water droplets dispersed in a nonpolar solvent, stabilized by surfactants. They can encapsulate hydrophilic molecules in their aqueous core, protecting them and facilitating their transport across biological membranes. The potential for using LAE to form reverse micelles for the delivery of peptides has been investigated. frontiersin.orgresearchgate.net Specifically, the formation of reverse micelles with the cationic surfactant LAE and an anionic surfactant has been explored for the oral delivery of semaglutide. frontiersin.orgresearchgate.net This approach aims to incorporate the drug into self-emulsifying oral drug delivery systems, highlighting the versatility of LAE in advanced pharmaceutical formulations. frontiersin.orgresearchgate.net

Metabolic and Degradation Pathways Research of Ethyl N Alpha Lauroyl L Arginate Citrate

Characterization of In Vivo and In Vitro Metabolic Transformations

Studies conducted both in vivo and in vitro demonstrate that Ethyl-N-alpha-lauroyl-L-arginate is rapidly metabolized. frontiersin.org The metabolic process primarily involves the enzymatic and chemical hydrolysis of the molecule into its constituent components, which are common dietary substances. chihonbio.comnih.gov

The initial step in the metabolic transformation of Ethyl-N-alpha-lauroyl-L-arginate involves the cleavage of its ester and amide bonds. mdpi.com There are two primary hydrolytic pathways:

Amide Bond Hydrolysis: In this pathway, the amide linkage between the lauroyl group and the arginine moiety is cleaved. This results in the formation of lauric acid and L-arginine ethyl ester. mdpi.com

Ester Bond Hydrolysis: Alternatively, the ester bond linking the ethyl group to the arginine carboxyl group can be hydrolyzed. mdpi.com This reaction yields Nα-lauroyl-L-arginine (LAS) and ethanol (B145695). mdpi.com

Research, including in vitro studies with human plasma, shows that LAE is readily hydrolyzed to Nα-lauroyl-L-arginine (LAS), with about 50% of the compound being converted over a four-hour period. nih.gov In simulated intestinal fluid, LAE is rapidly hydrolyzed to both LAS and arginine. nih.gov Quantum mechanical computations have been used to analyze the energetics of these hydrolysis paths, with some studies suggesting that the pathway leading to the formation of Nα-lauroyl-L-arginine (LAS) is preferred, especially in conditions simulating the gastrointestinal tract. mdpi.com

Following the initial hydrolysis, the primary metabolites undergo further breakdown. nih.govwikipedia.org

Nα-lauroyl-L-arginine (LAS): This intermediate is further hydrolyzed to L-arginine and lauric acid. nih.govwikipedia.org LAS has been identified as the main product of LAE hydrolysis under simulated gastrointestinal conditions. mdpi.com

L-Arginine Ethyl Ester: This metabolite is also subject to further hydrolysis, yielding L-arginine and ethanol. nih.gov

Lauric Acid: A common saturated fatty acid found in many vegetable fats, lauric acid enters the normal fatty acid metabolic pathways. nih.govfrontiersin.org

L-Arginine: As a naturally occurring amino acid, L-arginine joins the body's endogenous pool and is metabolized through established pathways. nih.gov

Ethanol: The small amount of ethanol produced is metabolized to carbon dioxide and water through standard physiological processes. nih.govfrontiersin.org

In human pharmacokinetic studies, LAE itself is barely detectable in plasma after administration. nih.gov The primary metabolites detected are LAS and ¹³C-arginine (when using labeled LAE), with arginine appearing earlier and at much higher concentrations than LAS, indicating rapid and extensive metabolism. nih.gov

The L-arginine generated from the hydrolysis of LAE and its intermediates is a natural dietary component and is metabolized accordingly. nih.govearthwormexpress.com The primary pathway for its degradation is the urea (B33335) cycle. wikipedia.orgearthwormexpress.com In this cycle, arginine is converted to ornithine and urea. nih.govwikipedia.org Ornithine can be further metabolized, ultimately yielding carbon dioxide as a final product. earthwormexpress.com Consequently, the major routes for the excretion of LAE metabolites are as urea in urine and as carbon dioxide in expired air. earthwormexpress.com

A proposed metabolic pathway is illustrated below, showing the rapid hydrolysis of LAE into intermediates and then into its fundamental, naturally occurring components. wikipedia.org

Proposed Metabolic Pathway of Ethyl-N-alpha-lauroyl-L-arginate

This diagram illustrates the degradation of Ethyl-N-alpha-lauroyl-L-arginate through two main hydrolytic cleavages, leading to the formation of natural metabolites that are further processed in the body.
  • Ethyl-N-alpha-lauroyl-L-arginate
  • Hydrolysis Pathway A (Amide Cleavage) → Lauric Acid + L-Arginine Ethyl Ester
  • L-Arginine Ethyl Ester → L-Arginine + Ethanol
  • Hydrolysis Pathway B (Ester Cleavage) → Nα-lauroyl-L-arginine (LAS) + Ethanol
  • Nα-lauroyl-L-arginine (LAS) → L-Arginine + Lauric Acid
  • L-Arginine → Urea Cycle → Ornithine + Urea
  • Ornithine → Further Metabolism → Carbon Dioxide
  • Final Metabolites: Lauric Acid, Urea, Carbon Dioxide, Water
  • Stability and Degradation Kinetics Under Varied Environmental Conditions

    The stability of Ethyl-N-alpha-lauroyl-L-arginate is significantly influenced by environmental factors such as pH, temperature, and storage time. mdpi.comfao.org

    The rate of hydrolysis of Ethyl-N-alpha-lauroyl-L-arginate is highly dependent on the pH of its aqueous solution. mdpi.comfrontiersin.org The compound exhibits greatest stability in acidic conditions, while degradation is markedly accelerated in neutral to alkaline environments due to base-catalyzed hydrolysis. mdpi.com

    At pH 4 , the compound is very stable, with a half-life of over one year. nih.govmdpi.com

    At pH 7 , the half-life decreases significantly to 57 days. nih.govmdpi.com

    At pH 9 , hydrolysis is rapid, with a half-life of only 34 hours. nih.govmdpi.com

    This pH-dependent stability is a critical factor in its application and storage. chihonbio.com The compound also tends to precipitate from solution at a pH above 4.5. earthwormexpress.com

    Hydrolytic Stability of Ethyl-N-alpha-lauroyl-L-arginate at 25°C

    pH LevelHalf-LifeReference
    4> 1 year nih.govmdpi.com
    757 days nih.govmdpi.com
    934 hours nih.govmdpi.com

    Temperature is another key factor affecting the stability of Ethyl-N-alpha-lauroyl-L-arginate. When stored in a closed container at room temperature, the compound is stable for more than two years. nih.govmdpi.comfao.org However, its stability in aqueous solutions decreases as the temperature rises. fao.org Studies evaluating the compound's stability under various acidic conditions found that degradation increases with higher temperatures (e.g., 50°C compared to 4°C and 25°C). fao.org

    Severe conditions, such as high temperatures (e.g., 100°C for over 5 hours or 121°C for 1 hour), can lead to degradation. earthwormexpress.com However, some research indicates a high stability during short-term heating processes, suggesting no significant loss of the compound in applications like heat sterilization or hot-filling. researchgate.net Even when degradation occurs due to extended exposure to high temperatures or adverse pH, the resulting products are the same non-toxic metabolites formed during metabolic breakdown, such as Nα-lauroyl-L-arginine and lauric acid. mdpi.comearthwormexpress.com

    Identification and Quantification of Degradation Products

    The degradation of Ethyl-N-alpha-lauroyl-L-arginate (LAE), commercially available as the hydrochloride salt, is primarily driven by hydrolysis. The stability of LAE is significantly influenced by pH, with hydrolysis accelerating in alkaline conditions. nih.gov Research indicates that the half-life of LAE is over a year at a pH of 4, but this decreases to 57 days at a pH of 7 and further to just 34 hours at a pH of 9 when stored at 25°C. nih.govmdpi.com

    Two primary hydrolysis pathways for LAE have been identified. The first involves the cleavage of the amide bond, which separates the lauroyl side chain from the arginine ethyl ester. This results in the formation of lauric acid and L-arginine ethyl ester. The second, and often preferred, pathway is the hydrolysis of the ester bond, which removes the ethyl group, leading to the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. mdpi.comwikipedia.org

    In vivo and in vitro studies have demonstrated that LAE is rapidly metabolized. nih.gov Following oral administration in humans, LAE is quickly hydrolyzed to LAS. nih.gov Further hydrolysis of these intermediates, LAS and L-arginine ethyl ester, yields L-arginine. wikipedia.orgnih.gov The body then metabolizes L-arginine through the urea cycle, converting it into ornithine and urea. wikipedia.orgearthwormexpress.com Ornithine can be further broken down into carbon dioxide. nih.govwikipedia.org The other initial degradation product, lauric acid, enters the normal fatty acid metabolic pathway. nih.govtiiips.com

    The degradation products of LAE are often the same compounds found as impurities in the commercial product due to the manufacturing process. earthwormexpress.com

    The following tables detail the identified degradation products of Ethyl-N-alpha-lauroyl-L-arginate.

    Table 1: Primary Degradation Products of Ethyl-N-alpha-lauroyl-L-arginate

    Degradation Product Formation Pathway
    Nα-lauroyl-L-arginine (LAS) Hydrolysis of the ethyl ester bond from LAE. mdpi.comwikipedia.org
    Ethanol Hydrolysis of the ethyl ester bond from LAE. mdpi.com
    Lauric acid Hydrolysis of the amide bond from LAE. nih.govmdpi.com
    L-arginine ethyl ester Hydrolysis of the amide bond from LAE. nih.gov
    L-arginine Further hydrolysis of Nα-lauroyl-L-arginine or L-arginine ethyl ester. wikipedia.orgnih.gov
    Ornithine Metabolism of L-arginine via the urea cycle. wikipedia.orgearthwormexpress.com
    Urea Metabolism of L-arginine via the urea cycle. wikipedia.orgearthwormexpress.com

    Table 2: Quantification of Metabolites in Human Plasma

    Studies involving human volunteers have quantified the major metabolites of LAE in plasma after oral administration. The results show a rapid metabolism, with LAE itself being barely detectable. nih.gov

    MetaboliteMean Peak Plasma Concentration (1.5 mg/kg dose)Mean Peak Plasma Concentration (2.5 mg/kg dose)Time to Reach Peak Concentration
    Nα-lauroyl-L-arginine (LAS)18.2 ng/ml23.9 ng/ml~2 hours
    13C-arginine124 ng/ml240 ng/ml0.5 to 1 hour

    Data sourced from a study on the metabolism and pharmacokinetics of ethyl N(alpha)-lauroyl-L-arginate hydrochloride in human volunteers. nih.gov

    Table 3: Composition Limits of Commercial Food-Grade Ethyl-N-alpha-lauroyl-L-arginate HCl

    Commercial preparations of food-grade LAE contain the active ingredient along with specified limits for related substances, which are also its degradation products. mdpi.comearthwormexpress.com

    CompoundPercentage
    Ethyl-Nα-lauroyl-L-arginate HCl85% - 95%
    Nα-lauroyl-L-arginine (LAS)≤ 3%
    Lauric acid≤ 5%
    Ethyl laurate≤ 3%
    L-arginine HCl≤ 1%
    Ethyl arginate 2HCl≤ 1%

    Advanced Analytical Methodologies for Research on Ethyl N Alpha Lauroyl L Arginate Citrate

    Chromatographic Techniques for Separation and Quantification

    Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the separation and quantification of LAE and its related substances. fao.orgfao.org These methods offer high resolution and sensitivity, allowing for the precise determination of the active ingredient, its precursors, and any potential degradation products.

    The purity of LAE is a critical parameter, with commercial food-grade products typically containing 85-95% of the active ingredient, ethyl-Nα-lauroyl-L-arginate HCl. fao.orgmdpi.com HPLC is the standard method for assaying this purity. Several reverse-phase HPLC (RP-HPLC) methods have been developed for this purpose.

    One established method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid, with detection at 215 nm. fao.org Another approach involves a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), phosphoric acid can be substituted with a volatile alternative like formic acid. sielc.com A typical retention time for ethyl-Nα-lauroyl-L-arginate·HCl under specific conditions is approximately 4.3 minutes. fao.orgfao.org

    HPLC Conditions for Purity Analysis of Ethyl-N-alpha-lauroyl-L-arginate HCl

    Parameter Method 1 Method 2
    Column Symmetry C18, 150 x 3.9 mm, 5µm Newcrom R1
    Mobile Phase Acetonitrile/water (50:50) with 0.1% trifluoroacetic acid Acetonitrile (MeCN), water, and phosphoric acid
    Flow Rate 1 ml/min Not Specified
    Temperature Room temperature Not Specified
    Detection UV at 215 nm UV, MS-compatible with formic acid
    Injection Volume 10 µl Not Specified

    Data derived from multiple sources. fao.orgsielc.com

    The synthesis of LAE involves the esterification of arginine with ethanol (B145695) to form ethyl arginate, which is then reacted with lauroyl chloride. fao.org Consequently, residual amounts of the precursors, L-Arginine HCl and Ethyl Arginate 2HCl, may be present in the final product. Limits for these impurities are typically set at no more than 1% each. fao.orgearthwormexpress.com

    A specialized HPLC method with post-column derivatization is employed for their quantification. fao.orgfao.org This method uses a C18 column and a complex mobile phase. After separation on the column, the analytes are mixed with a derivatizing solution containing o-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer (pH 9.4). fao.orgfao.org The reaction occurs at an elevated temperature (65°C) in a tubular reactor, forming a derivative that can be detected spectrophotometrically at 340 nm. fao.org Under these conditions, the approximate retention times are 5.03 minutes for L-Arginine·HCl and 6.70 minutes for Ethyl Arginate·2HCl. fao.orgfao.org

    HPLC Conditions for Precursor Analysis

    Parameter Value
    Column μ Bondapack C18, 300 x 3.9 mm, 10μm
    Mobile Phase 15 mmole/l sodium heptanesulphonate, 27 mmole/l phosphoric acid, 3 mmole/l sodium di-hydrogen phosphate (B84403), methanol (B129727) (1:1:1:1.5)
    Flow Rate (Mobile Phase) 0.8 ml/min
    Flow Rate (Reagent) 0.8 ml/min
    Derivatization Reagent o-phthaldialdehyde (OPA) and 2-mercaptoethanol in 0.2M borate buffer (pH 9.4)
    Reaction Temperature 65°C
    Detection UV at 340 nm

    Data derived from a specified analytical monograph. fao.org

    LAE can undergo hydrolysis, especially under certain pH and temperature conditions, leading to the formation of degradation products. mdpi.com The primary hydrolysis pathway involves the cleavage of the ethyl ester to form Nα-lauroyl-L-arginine (LAS), or cleavage of the lauroyl side chain. mdpi.comwikipedia.orgnih.gov Further hydrolysis can yield lauric acid and arginine. nih.gov Ethyl laurate can also be present as an impurity from the synthesis process. fao.org Regulatory specifications set limits for these substances, typically around ≤5% for lauric acid, ≤3% for ethyl laurate, and ≤3% for Nα-lauroyl-L-arginine. fao.orgearthwormexpress.com

    HPLC methods are used to quantify these compounds. For lauric acid and ethyl laurate, a C18 column is used with a mobile phase of acetonitrile, water, and phosphoric acid, with UV detection at 205 nm. fao.org The retention times are approximately 3.65 minutes for lauric acid and 11.2 minutes for ethyl laurate. fao.org Nα-lauroyl-L-arginine can be determined using the same assay conditions as for the main compound, where it has a retention time of about 2.2 minutes. fao.org

    HPLC Conditions for Degradation Product Analysis

    Parameter Lauric Acid & Ethyl Laurate Nα-lauroyl-L-arginine
    Column Lichrospher 100 C18, 250 x 4 mm, 5μm Symmetry C18, 150 x 3.9 mm, 5μm
    Mobile Phase Acetonitrile/water/phosphoric acid (70:30:0.2) Acetonitrile/water (50:50) with 0.1% trifluoroacetic acid
    Flow Rate 1.5 ml/min 1 ml/min
    Detection UV at 205 nm UV at 215 nm
    Retention Time Lauric Acid: ~3.65 min; Ethyl Laurate: ~11.2 min ~2.2 min

    Data derived from multiple sources. fao.orgfao.org

    Spectroscopic and Spectrometric Methods for Structural Elucidation and Interaction Studies

    Spectroscopic techniques are indispensable for confirming the chemical structure of LAE and studying its interactions. Infrared (IR) spectroscopy has been used to support the identification of hydrolysis products, such as the zwitterionic Nα-lauroyl–l-arginine (LAS). mdpi.com

    For quantification, particularly in complex matrices or food simulants, a spectrophotometric method has been developed. nih.govresearchgate.net This procedure involves the formation of an ionic pair between the cationic LAE and an inorganic complex, Co(SCN)₄²⁻, in an aqueous solution. nih.govresearchgate.net The resulting ion-pair complex can be extracted into an organic solvent and quantified by measuring its absorbance with a UV-Vis spectrophotometer. nih.govresearchgate.net This colorimetric method provides an alternative to HPLC, with reported limits of detection and quantification of 0.33 and 1.10 mg kg⁻¹, respectively. nih.gov Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both quantification and unambiguous structural confirmation of LAE and its metabolites. sielc.com

    Microscopic Techniques for Cellular and Material Interaction Visualization

    Microscopy provides direct visual evidence of how LAE interacts with microorganisms and materials at a microstructural level.

    Scanning Electron Microscopy (SEM) has been a key technique for visualizing the morphological effects of LAE on bacterial cells. nih.govearthwormexpress.com Research has shown that treatment with LAE causes significant changes to the ultrastructure and morphology of bacteria. nih.gov Observed effects include the appearance of an irregular shape, a rough or dimpled cell surface, cellular swelling, and the coagulation of intracytoplasmic contents. nih.govearthwormexpress.com For instance, abnormal septation was noted in S. aureus and L. monocytogenes following exposure to LAE. earthwormexpress.com These SEM studies provide compelling visual evidence that the cell envelope is a primary target of LAE's action. earthwormexpress.com

    Beyond cellular interactions, SEM is also used to study the integration of LAE into materials. In the development of active packaging films, SEM analysis has been used to examine the compatibility of LAE with polymer matrices like chitosan (B1678972)/hydroxypropyl methylcellulose, confirming a high degree of compatibility. researchgate.net

    Transmission Electron Microscopy (TEM)

    Transmission Electron Microscopy (TEM) is a powerful technique utilized to investigate the ultrastructural changes in microorganisms induced by Ethyl-N-alpha-lauroyl-L-arginate citrate (B86180) (LAE). This methodology provides high-resolution images of the internal structures of cells, offering direct visual evidence of the compound's mechanism of action at a subcellular level.

    In studies involving bacteria, TEM analysis has revealed significant alterations to the cell envelope of both Gram-positive and Gram-negative bacteria upon exposure to LAE. nih.govearthwormexpress.com For instance, in Staphylococcus aureus, a Gram-positive bacterium, TEM micrographs have shown clear zones within the cytoplasm, abnormal septation during cell division, and the formation of mesosome-like structures. researchgate.net Similarly, in Listeria monocytogenes, another Gram-positive pathogen, abnormal septation has also been observed. earthwormexpress.com

    For Gram-negative bacteria such as Salmonella typhimurium, TEM has indicated that the primary site of damage is the outer membrane, although significant changes in the cytoplasm were not consistently observed. researchgate.net This is consistent with the cationic surfactant nature of LAE, which promotes interaction with the negatively charged components of bacterial cell membranes. wikipedia.org However, some studies have reported no visible disruption of the cytoplasmic membrane in Salmonella species when treated with LAE alone, suggesting that the precise morphological effects can vary depending on the bacterial species and the experimental conditions. ajol.info

    The collective findings from TEM studies underscore that the cell envelope is a principal target of LAE. The observed effects, such as altered cell shape, a roughened surface, and swelling, corroborate the disruptive interaction of LAE with the structural integrity of bacterial cells. earthwormexpress.com

    Biophysical and Surface Science Techniques

    Surface Tension Isotherms and Surface Dilational Viscoelastic Moduli for Interfacial Behavior

    The interfacial behavior of Ethyl-N-alpha-lauroyl-L-arginate citrate is characterized by its significant surface activity. As a cationic surfactant, LAE effectively reduces the surface tension of aqueous solutions. nih.gov The surface tension isotherm, which plots surface tension as a function of surfactant concentration, provides critical information about the efficiency and effectiveness of a surfactant at an interface. For LAE, the surface tension value at its Critical Micelle Concentration (σCMC) has been reported to be as low as 25 mN/m, a value considerably lower than that of typical cationic surfactants and more akin to that of nonionic or di-chain Gemini surfactants. researchgate.net The range of surface tension values reported for LAE spans from 25.4 to 31.8 mN/m. nih.gov

    The study of surface dilational viscoelastic moduli (E) provides insights into the mechanical properties of the interfacial layer formed by LAE. This parameter is composed of an elastic (storage) modulus (E') and a viscous (loss) modulus (E''). wikipedia.orgnanoscience.com Research has shown that for LAE solutions, the real part of the surface dilational modulus, determined by the oscillating drop method, generally follows a diffusional transport mechanism. nih.gov However, at concentrations near and above the Critical Micelle Concentration (CMC), a nonlinear response of the surface tension can be observed. This nonlinearity is attributed to the presence of micelles and the reorganization of the interfacial layer. nih.gov The viscoelastic properties of the LAE-laden interface are crucial for understanding its role in stabilizing emulsions and foams.

    The complexity of LAE's interfacial behavior is further enhanced by its tendency to hydrolyze in aqueous solutions into surface-active components like Nα-lauroyl–l-arginine (LAS) and dodecanoic (lauric) acid. nih.gov This inherent multicomponent nature can influence the surface tension isotherm and the viscoelastic response, as these hydrolysis products also exhibit surface activity.

    Table 1: Interfacial Properties of this compound

    PropertyReported Value(s)Reference(s)
    Surface Tension at CMC (σCMC)25 mN/m researchgate.net
    Range of Surface Tension Values25.4 to 31.8 mN/m nih.gov
    Surface Dilational Modulus BehaviorFollows diffusional transport; nonlinear response near/above CMC nih.gov

    Critical Micelle Concentration (CMC) Determination for Aggregation Properties

    The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. wikipedia.org Above the CMC, additional surfactant added to the system primarily forms more micelles, and properties such as surface tension remain relatively constant. wikipedia.org The determination of the CMC for this compound is essential for understanding its aggregation behavior and its effectiveness in various applications.

    The CMC of LAE has been determined by various methods, and the reported values show some variability, which can be attributed to differences in the purity of the LAE sample, the experimental method used, and the conditions of the measurement such as temperature and the presence of electrolytes. researchgate.netnih.gov Reported CMC values for LAE typically range from 1.0 to 1.1 mmol/dm³ (approximately 0.042-0.046% w/v). researchgate.netnih.gov Other studies have reported a broader range of 0.18–0.21% (w/v). nih.gov

    Table 2: Reported Critical Micelle Concentration (CMC) Values for this compound

    Reported CMC ValueMethod/ConditionsReference(s)
    1.0-1.1 mmol/dm³Not specified researchgate.netnih.gov
    0.18–0.21% (w/v)Not specified nih.gov
    ~94 mg/dm³ (~0.22 mmol/dm³)Not specified researchgate.net

    Molecular Biology Techniques for Mechanistic Insights (e.g., Gene Chip Microarray, Transcriptome Analysis)

    To elucidate the molecular mechanisms underlying the antimicrobial action of this compound, advanced molecular biology techniques such as gene chip microarrays and transcriptome analysis are employed. These powerful tools allow for a global assessment of gene expression changes in a microorganism in response to treatment with LAE, providing a comprehensive view of the cellular pathways that are affected. nih.gov

    A notable study utilized a gene chip microarray for a global transcriptome analysis to identify the genes in Pseudomonas aeruginosa that are targeted by LAE. researchgate.net The findings from this research indicated that in response to LAE treatment, P. aeruginosa cells up-regulated genes associated with iron acquisition and signaling, while down-regulating genes related to iron storage. researchgate.net This suggests that LAE may interfere with iron homeostasis in this bacterium, a critical process for its survival and virulence.

    Transcriptome analysis, often performed using RNA sequencing (RNA-Seq), provides a detailed snapshot of the complete set of RNA transcripts in a cell at a specific moment. nih.gov When applied to the study of LAE's effects, this technique can reveal a wide array of cellular responses. For example, transcriptome studies on bacteria exposed to other antimicrobial agents have shown significant changes in the expression of genes involved in key cellular processes. nih.govmdpi.com These often include:

    Cell Wall and Membrane Synthesis: Down-regulation of genes involved in the synthesis of peptidoglycan and lipids, consistent with damage to the cell envelope.

    Energy Metabolism: Alterations in the expression of genes related to glycolysis, the TCA cycle, and electron transport, indicating a disruption of cellular energy production.

    Stress Response: Up-regulation of genes encoding for heat shock proteins, efflux pumps, and enzymes involved in repairing cellular damage, reflecting the cell's attempt to counteract the stress induced by the antimicrobial agent.

    Virulence Factors: Down-regulation of genes encoding toxins and other virulence factors, suggesting a potential anti-virulence effect.

    By analyzing the differentially expressed genes in microorganisms treated with LAE, researchers can construct a detailed model of its mechanism of action, moving beyond simple observations of cell death to a deeper understanding of the specific molecular pathways that are perturbed.

    Future Research Directions and Theoretical Considerations for Ethyl N Alpha Lauroyl L Arginate Citrate

    Elucidation of Specific Molecular Interactions at the Host-Microbe Interface

    Future research must prioritize a detailed understanding of how LAE citrate (B86180) interacts with both microbial targets and host systems. The primary antimicrobial action of the LAE cation involves its electrostatic attraction to negatively charged bacterial membranes, followed by the insertion of its lauroyl tail into the hydrophobic core, leading to membrane perturbation and loss of cell viability without causing cell lysis. mdpi.comwikipedia.orgnih.govresearchgate.net Studies on the hydrochloride salt show it modifies the host's gut microbiota structure and can bind to acidic phospholipids (B1166683) like phosphatidylserine (B164497) to disrupt the bacterial membrane. nih.govresearchgate.net

    A significant research frontier is the potential synergistic effect of the citrate counter-ion. Citric acid and its salts possess their own antimicrobial properties, which are pH-dependent and particularly effective against certain Gram-negative bacteria. oup.comnih.gov A key theoretical consideration is that the fully ionized tribasic form of citrate is highly effective at disrupting bacteria. oup.com Furthermore, LAE has been shown to inhibit biofilm formation by interfering with iron-dependent signaling in pathogens like Pseudomonas aeruginosa. nih.gov Since citrate is a well-known iron chelator, future studies should investigate whether LAE citrate exhibits enhanced antibiofilm activity through a dual-mechanism of iron sequestration. nih.govmdpi.com

    From the host perspective, LAE is known to be metabolized into naturally occurring components like arginine and lauric acid. wikipedia.orgnih.govnih.gov The influence of the citrate counter-ion on host cell interactions remains unexplored. Citrate can enhance the permeability of cell junctions by sequestering calcium ions, a mechanism that could be investigated for its potential to modulate host responses or affect the compound's interaction with host tissues. citribel.com

    Table 1: Investigated Microbial Interactions of Ethyl Lauroyl Arginate (LAE)

    Interaction TypeMicrobe TypeObserved Effect of LAERelevant Findings
    Membrane DisruptionGram-positive & Gram-negative BacteriaDisturbance of membrane potential, structural changes, loss of viability. wikipedia.orgThe cationic LAE binds to the negatively charged cytoplasmic membrane, leading to leakage of cellular material. wikipedia.org
    Biofilm InhibitionPseudomonas aeruginosaInhibition of biofilm formation at sub-inhibitory concentrations. nih.govLAE up-regulates iron acquisition genes, suggesting it blocks iron signals necessary for biofilm development. nih.gov
    Gut Microbiota ModificationMurine ModelsAlters the structure of the gut microbial community. nih.govPrincipal component analysis showed significant shifts in the gut microbial community structure after LAE treatment. oup.com
    Motility EnhancementPseudomonas aeruginosaStimulates twitching motility. nih.govThis effect is linked to LAE's iron-chelating activity and can contribute to biofilm dispersal. nih.govmdpi.com

    Development of Advanced Delivery Systems and Targeted Release Mechanisms

    The efficacy of LAE can be limited by its interactions in complex systems. Consequently, the development of advanced delivery systems is a critical area of future research. Existing studies have explored incorporating LAE into active food packaging materials, such as poly(lactic acid) (PLA) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films, and creating delivery systems through electrostatic complexation with anionic biopolymers. mdpi.comresearchgate.netresearchgate.net

    The introduction of citrate as the counter-ion presents novel opportunities for delivery system design. Citric acid is a biocompatible, low-cost, and biodegradable molecule widely used in the preparation of drug delivery platforms. nih.gov It can act as a cross-linking agent to form hydrogels and biopolymers with cyclodextrins, enabling the controlled release of active molecules. citribel.comnih.govmdpi.com

    A significant theoretical consideration is the development of LAE citrate-based polymers. Future research could focus on synthesizing and characterizing such materials, exploring how the citrate component can be used to modulate the release kinetics of the active LAE cation. This could lead to more stable formulations with targeted release profiles, enhancing efficacy while minimizing interaction with non-target components in food or biomedical applications. The encapsulation of LAE in organic nanoparticles has also shown promise for controlling bacterial growth while preserving sperm quality in veterinary applications, a field where citrate-based systems could be explored. researcher.life

    Exploration of Novel Biomedical and Biotechnological Applications Beyond Antimicrobial Properties

    While LAE is primarily known as an antimicrobial for food and cosmetics, its potential in biomedical and biotechnological fields is an emerging area of research. mdpi.comwikipedia.org It has been investigated as an adjunct therapy in the non-surgical treatment of periodontitis and gingivitis. wikipedia.orgresearchgate.net The fact that LAE is readily hydrolyzed in the body to natural dietary components underpins its low toxicity and suitability for such applications. nih.gov

    The use of a citrate salt could significantly broaden these applications. Citrate-based biomaterials are extensively researched for their role in regenerative medicine and tissue engineering. nih.govnih.gov These polymers possess controllable mechanical properties and biocompatibility, making them suitable for applications in orthopedic, skin, and nerve regeneration. nih.gov

    Future research should explore the synthesis and application of LAE citrate as a novel, multifunctional biomaterial. Theoretically, such a compound could combine the surfactant and antimicrobial properties of LAE with the biocompatibility and structural-directing capabilities of citrate. This could lead to the development of innovative materials, such as antimicrobial wound dressings that also promote tissue regeneration or functionalized nanoparticles for targeted drug and gene delivery. nih.govnih.gov The existence of entities like LAE Biotechnology suggests a growing interest in harnessing such compounds for broader technological applications that harness cellular and biomolecular processes. laebio.comlamission.edu

    Computational Chemistry and Molecular Dynamics Modeling of Compound Behavior

    Computational modeling is a powerful tool for predicting and understanding molecular behavior, yet it remains an underexplored area for LAE citrate. For the hydrochloride form, quantum mechanical density functional theory (DFT) computations have been used to determine preferred hydrolysis pathways. mdpi.comnih.gov Molecular dynamics (MD) simulations have also been applied to study the stability of LAE dimers and its interactions with biopolymers like cellulose (B213188) nanocrystals. mdpi.comnih.govnih.gov

    A critical gap in the literature is the absence of computational studies on LAE citrate. Future theoretical research should employ MD simulations to model the specific interactions between the LAE cation and the citrate anion in various environments (e.g., in aqueous solution, at interfaces, and near lipid bilayers). wikipedia.orgcornell.edu Such simulations could elucidate the stability of the LAE-citrate ion pair compared to the LAE-HCl pair, predict its aggregation behavior, and provide insight into how the bulkier, multivalent citrate anion affects the presentation of the active LAE cation to a microbial membrane.

    These computational models would be invaluable for:

    Predicting the self-assembly behavior and critical micelle concentration (CMC) of LAE citrate.

    Understanding how the ion pair interacts with proteins and polysaccharides in complex matrices.

    Guiding the rational design of advanced delivery systems and novel biomaterials.

    Addressing Challenges of Efficacy in Complex Biological Matrices and Environmental Systems

    A primary challenge for the application of LAE is the reduction of its antimicrobial efficacy in complex biological matrices like food. earthwormexpress.com As a cationic surfactant, LAE readily interacts with and can be neutralized by anionic components such as proteins and polysaccharides, reducing its availability to act on microbes. earthwormexpress.comresearchgate.net

    The use of a citrate counter-ion offers a compelling, albeit theoretical, avenue to address this challenge. Citrate is a trivalent anion that could form a more stable ion pair with the cationic LAE compared to the monovalent chloride ion. Future research should investigate whether this stronger association reduces the propensity of LAE to bind indiscriminately to anionic macromolecules in a complex environment. It is plausible that the LAE-citrate complex could navigate through a matrix more effectively before releasing the active cation at the target microbial surface.

    Furthermore, citrate itself can act as a buffering agent and a chelator, which may help stabilize the formulation and prevent degradation. citribel.com Studies could be designed to compare the efficacy of LAE citrate versus LAE hydrochloride in various food models (e.g., high-protein or high-polysaccharide systems) to test this hypothesis. Addressing these efficacy challenges is crucial for expanding the reliable application of LAE in real-world systems, from food preservation to environmental biofilm control. mdpi.com

    Q & A

    How can researchers quantify Ethyl-N-alpha-lauroyl-L-arginate.HCl in complex matrices such as food or biological systems?

    Level: Basic
    Methodological Answer:
    Quantification typically involves High-Performance Liquid Chromatography (HPLC) with a validated standard curve. Prepare a calibration curve by plotting peak areas against concentrations of the analyte in µg/mL. The formula for calculating the percentage of the compound in a sample is:
    Result=CUCSMP×100\text{Result} = \frac{C_{\text{U}}}{C_{\text{SMP}}} \times 100

    where CUC_{\text{U}} is the concentration determined from the standard curve and CSMPC_{\text{SMP}} is the sample concentration. Ensure proper sample preparation (e.g., extraction with polar solvents) and validate the method using spiked recovery experiments .

    What experimental designs are recommended to assess the stability of Ethyl-N-alpha-lauroyl-L-arginate.HCl in multicomponent systems?

    Level: Basic
    Methodological Answer:
    To evaluate stability, use a factorial design testing interactions with common food/bioactive components (e.g., hydrocolloids, antioxidants, enzymes). For example, combine the compound with 33 different constituents and monitor degradation via HPLC over time. Interactions are defined as ≥10% reduction in active ingredient concentration under standardized conditions (e.g., pH 3–5, 25°C). Prioritize components that form ionic or hydrogen bonds with the compound, as these may destabilize its surfactant structure .

    What molecular mechanisms underlie the antimicrobial activity of Ethyl-N-alpha-lauroyl-L-arginate.HCl?

    Level: Advanced
    Methodological Answer:
    The compound disrupts microbial membranes via its amphiphilic structure. The lauroyl chain integrates into lipid bilayers, while the cationic arginate moiety binds to anionic phospholipids, causing membrane depolarization. To validate this, use fluorescence microscopy with membrane potential-sensitive dyes (e.g., DiBAC₄) or conduct zeta potential measurements to track changes in surface charge upon exposure. Comparative studies with structurally similar surfactants (e.g., lauric acid derivatives) can isolate the role of the arginate group .

    How can synthesis protocols be optimized to minimize impurities like Nα-Lauroyl-L-arginine or lauric acid?

    Level: Advanced
    Methodological Answer:
    Monitor reaction parameters to suppress byproduct formation:

    • Temperature control: Maintain synthesis at 25–30°C to avoid thermal degradation.
    • Stoichiometric precision: Use a 1.2:1 molar ratio of lauroyl chloride to L-arginine ethyl ester to limit unreacted precursors.
    • Purification: Employ recrystallization with ethanol-water (70:30 v/v) to reduce Nα-Lauroyl-L-arginine (<3%) and lauric acid (<5%). Validate purity via HPLC against specifications (85–95% active ingredient) .

    What methodologies are critical for assessing citrate-related toxicity in vivo when using Ethyl-N-alpha-lauroyl-L-arginate.HCl?

    Level: Advanced
    Methodological Answer:
    Citrate toxicity arises from its calcium-chelating properties. In animal models, monitor plasma citrate clearance rates via isotope labeling (e.g., ¹⁴C-citrate) and correlate with ionized calcium levels. Define safe thresholds using infusion studies: in humans, plasma citrate >50 mg/100 mL corresponds to ionized calcium <0.5 mM/kg H₂O, risking cardiac arrhythmias. For in vitro assays, measure citrate accumulation in hepatocyte cultures to model metabolic clearance .

    How can conflicting data on compound-component interactions be reconciled in stability studies?

    Level: Advanced
    Methodological Answer:
    Conflicting results (e.g., 9/33 samples showing interactions in one study vs. none in another) may stem from variability in component purity or environmental conditions. Conduct sensitivity analyses using Design of Experiments (DoE) to isolate factors like pH, temperature, or ionic strength. For example, re-test interactions at pH 4.5 (mimicking acidic foods) versus pH 7.0 (neutral systems). Use multivariate regression to identify dominant variables driving instability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.